molecular formula C16H15NO2 B12755708 2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- CAS No. 93771-23-4

2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)-

Cat. No.: B12755708
CAS No.: 93771-23-4
M. Wt: 253.29 g/mol
InChI Key: BGFVGUOWMSOQCX-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- is a heterocyclic organic compound that belongs to the benzoxazolone family. This compound is characterized by a benzoxazolone core structure with a methyl group at the 3-position and a phenylethyl group at the 6-position. Benzoxazolones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of 2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzoxazolone ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and alkylation processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzoxazolone ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Benzoxazolone: The parent compound without the methyl and phenylethyl groups.

    3-Methyl-2(3H)-Benzoxazolone: A derivative with only the methyl group.

    6-(2-Phenylethyl)-2(3H)-Benzoxazolone: A derivative with only the phenylethyl group.

Uniqueness

2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- is unique due to the presence of both the methyl and phenylethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential for specific applications compared to its simpler analogs.

This detailed article provides a comprehensive overview of 2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

93771-23-4

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

3-methyl-6-(2-phenylethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H15NO2/c1-17-14-10-9-13(11-15(14)19-16(17)18)8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3

InChI Key

BGFVGUOWMSOQCX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CCC3=CC=CC=C3)OC1=O

Origin of Product

United States

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